Product packaging for Heptadec-1-EN-1-OL(Cat. No.:CAS No. 75278-65-8)

Heptadec-1-EN-1-OL

Cat. No.: B14435565
CAS No.: 75278-65-8
M. Wt: 254.5 g/mol
InChI Key: NOENDESNRNHSNS-UHFFFAOYSA-N
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Description

Heptadec-1-en-1-ol is a long-chain unsaturated fatty alcohol that presents a unique combination of a terminal hydroxyl group and a terminal double bond on a C17 backbone. This structure makes it a valuable intermediate in organic synthesis, particularly for creating more complex molecules. The compound is of significant interest in the study of fatty acid metabolism and the synthesis of specialized lipids, such as fatty acid esters of hydroxy fatty acids (FAHFAs), a class of lipids with potential anti-diabetic and anti-inflammatory properties (references a study on the synthesis of related hydroxy fatty acid derivatives ). Researchers also utilize this and similar aliphatic alcohols and alkenes in materials science for developing surfactants and lubricants, investigating how the alkene group can be functionalized to modify the compound's properties (references studies on related compounds used in lubricants and surfactants ). The physical properties of this compound, such as its melting and boiling point, are expected to be intermediate between those of 1-Heptadecanol (Melting point: 54.0 °C; Boiling point: 309 °C ) and 1-Heptadecene . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H34O B14435565 Heptadec-1-EN-1-OL CAS No. 75278-65-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

75278-65-8

Molecular Formula

C17H34O

Molecular Weight

254.5 g/mol

IUPAC Name

heptadec-1-en-1-ol

InChI

InChI=1S/C17H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h16-18H,2-15H2,1H3

InChI Key

NOENDESNRNHSNS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC=CO

Origin of Product

United States

Chemical Synthesis Approaches for Heptadec 1 En 1 Ol and Its Stereoisomers

Total Synthesis Strategies

Total synthesis provides a versatile pathway to Heptadec-1-en-1-ol and its isomers, allowing for precise control over the molecular architecture. These strategies involve the systematic construction of the C17 carbon chain and the strategic installation of the required functional groups.

The construction of the 17-carbon aliphatic backbone of this compound relies on robust and efficient carbon-carbon bond-forming reactions. Current time information in Bangalore, IN.acs.org These reactions are fundamental in organic synthesis for extending carbon chains. scispace.com

Common strategies include:

Grignard Reactions: The Grignard reaction is a powerful method for forming carbon-carbon bonds by reacting a Grignard reagent (organomagnesium halide) with an electrophile. nih.gov For instance, a long-chain alkyl magnesium bromide could react with an appropriate epoxide or aldehyde to extend the carbon chain.

Wittig Reaction: This reaction utilizes a phosphonium (B103445) ylide to convert a ketone or aldehyde into an alkene. nih.govacs.org It is particularly useful for installing the double bond at a specific position. A C16 ylide could react with formaldehyde (B43269) to form the terminal alkene, or a C1 ylide could react with a C16 aldehyde.

Coupling Reactions: Various coupling reactions, often catalyzed by transition metals like palladium, are employed to join smaller carbon fragments. acs.org Radical chain reactions mediated by reagents like tributyltin hydride (Bu₃SnH) can also facilitate the formation of carbon-carbon bonds. atamanchemicals.com

These methods provide the foundational steps for assembling the long hydrocarbon chain required for the target molecule.

Creating specific stereoisomers of long-chain alkenols necessitates the use of asymmetric synthesis techniques, which can involve organocatalysis or the use of chiral auxiliaries. mdpi.com

Organocatalysis has emerged as a powerful tool in asymmetric synthesis, providing an alternative to metal-based catalysts. gsartor.org Research has demonstrated the enantioselective synthesis of related long-chain terminal alkene alcohols, such as (R)-Heptadec-1-en-4-ol and (R)-Heptadec-1-en-5-ol, using organocatalytic methods. gsartor.orgresearchgate.net

A general methodology involves an enantioselective organocatalytic process as the key step. uni-konstanz.de The synthesis can start from long-chain aldehydes, which undergo an organocatalytic α-chlorination. researchgate.net This is followed by reduction and subsequent treatment with a base like potassium hydroxide (B78521) (KOH) to form a chiral terminal epoxide in good yield and high enantiomeric purity. researchgate.net The ring-opening of this epoxide with a nucleophile such as vinylmagnesium bromide affords the target 4-hydroxy terminal alkene. gsartor.orgresearchgate.net A similar strategy, starting with the appropriate epoxide, can yield 5-hydroxy terminal alkenes. gsartor.org

Table 1: Organocatalytic Synthesis of Heptadec-1-en-4-ol and Heptadec-1-en-5-ol

Precursor Aldehyde/Epoxide Key Reagents Product Yield Reference
Pentadecanal 1. Imidazolidinone catalyst, NCS 2. NaBH₄, KOH 3. Vinylmagnesium bromide (R)-Heptadec-1-en-4-ol 83% gsartor.orglibretexts.org

Chiral auxiliaries are stereogenic compounds that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. louisville.edunumberanalytics.com After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. numberanalytics.com Evans' oxazolidinones are a well-known class of chiral auxiliaries used for controlling stereochemistry in reactions like alkylations and aldol (B89426) reactions. louisville.edunumberanalytics.com This approach allows for the creation of a new chiral center with a high degree of diastereoselectivity. louisville.edu

Asymmetric catalysis, on the other hand, uses a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. mdpi.comwikipedia.orgatamankimya.com This includes processes like the catalytic enantioselective conversion of terminal alkenes into a variety of chiral products, such as secondary alcohols, with high yield and selectivity. wikipedia.org Rhodium-based chiral catalysts have also been used to prepare chiral secondary alcohols from primary alcohols via C-H insertion reactions. asm.org For the synthesis of chiral terminal alkenols, an asymmetric catalytic reaction could be designed to selectively reduce a prochiral ketone or to perform an enantioselective addition to an aldehyde.

For example, the synthesis of (S)-Heptadec-1-en-4-ol has been achieved using a chiral reagent to ensure the correct stereochemical outcome. ifpenergiesnouvelles.fr

Functional group interconversions (FGIs) are crucial steps in a synthesis pathway, allowing for the transformation of one functional group into another. nih.gov To obtain the final structure of this compound, specific FGIs are required to install the terminal alkene and primary alcohol functionalities.

Installation of the Terminal Alcohol:

Reduction of Carboxylic Acids or Esters: A common and reliable method is the reduction of a terminal carboxylic acid or ester. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this transformation. nih.gov

Reduction of Aldehydes: If the synthesis plan leads to a terminal aldehyde, it can be selectively reduced to the primary alcohol using milder reducing agents such as sodium borohydride (B1222165) (NaBH₄). nih.gov

Installation of the Terminal Alkene:

Elimination Reactions: An alkene can be formed through the elimination of a leaving group from an adjacent carbon, such as in the dehydrohalogenation of an alkyl halide. acs.org

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert aldehydes or ketones into alkenes and are highly effective for creating a double bond at a specific location. nih.gov

Oxidative Decarboxylation: Certain enzymatic processes can convert fatty acids into terminal alkenes. atamankimya.com For example, P450 peroxygenase can catalyze the oxidative decarboxylation of fatty acids to yield terminal alkenes. atamankimya.com

Stereoselective and Enantioselective Synthesis Methods

Semi-Synthesis and Derivatization from Natural Precursors

Semi-synthesis leverages the complex structures of naturally occurring molecules as starting materials, modifying them chemically or enzymatically to produce the desired target. This can be a more efficient alternative to total synthesis, especially for long-chain molecules. libretexts.org

Fatty acids and their derivatives are abundant in nature, particularly in vegetable oils and animal fats, making them ideal precursors for semi-synthesis. Heptadecanoic acid (margaric acid) and its unsaturated form, heptadecenoic acid, are found in trace amounts in sources like ruminant fats and certain plant oils. louisville.edu These natural C17 compounds could serve as direct starting materials. For example, heptadecanoic acid could be reduced to heptadecanol, which could then be converted to the terminal alkene.

A more viable approach involves using more abundant natural fatty acids. A notable example is the enzymatic conversion of stearic acid (a C18 saturated fatty acid) into 1-heptadecene (B1198413). This reaction is catalyzed by a P450 fatty acid decarboxylase (OleT) from Jeotgalicoccus species, which cleaves the terminal carbon from the fatty acid. acs.orgmdpi.com The resulting 1-heptadecene can then be converted to the target this compound through a hydroboration-oxidation reaction, which adds a hydroxyl group to the terminal carbon in an anti-Markovnikov fashion.

Another powerful technique is alkene metathesis. Ethenolysis, a cross-metathesis reaction with ethylene, can cleave the internal double bonds of common unsaturated fatty acids like oleic acid to produce valuable terminal alkenes. While this typically yields shorter chains, the principle can be applied to design routes from various natural unsaturated feedstocks.

Biocatalytic and Chemoenzymatic Synthetic Routes for Long-Chain Alcohols

The synthesis of long-chain unsaturated alcohols, including isomers of heptadecenol, is increasingly leveraging biocatalytic and chemoenzymatic strategies. These approaches are favored for their high selectivity under mild reaction conditions, offering sustainable alternatives to traditional chemical methods. Enzymes such as lipases, alcohol dehydrogenases, hydratases, and photodecarboxylases are instrumental in developing multi-step cascades from renewable feedstocks like fatty acids.

One prominent strategy involves multi-enzyme cascades that transform fatty acids into valuable long-chain alcohols. uni-greifswald.de A notable example is the photoenzymatic cascade for synthesizing long-chain aliphatic amines and alcohols from renewable fatty acids. uni-greifswald.de A key enzyme in this process is a photodecarboxylase from the alga Chlorella variabilis (Cv-FAP), which catalyzes the selective, light-driven decarboxylation of fatty acids. uni-greifswald.dersc.org This method allows for the conversion of C-18 fatty acids, such as ricinoleic acid and oleic acid, into C-17 alcohols and amines. uni-greifswald.de

For instance, a whole-cell biocatalyst based on Escherichia coli expressing Cv-FAP was used to convert ricinoleic acid into (Z)-heptadec-9-en-7-ol. uni-greifswald.de The reaction proceeds via light-driven decarboxylation and is remarkably fast, with complete conversion achieved in as little as 15 minutes under specific conditions. uni-greifswald.de This biocatalytic system demonstrates significant potential for valorizing non-edible oils like castor oil, which is rich in ricinoleic acid. rsc.org A two-step cascade involving lipase-catalyzed hydrolysis of castor oil followed by the photoenzymatic decarboxylation of the resulting ricinoleic acid can yield (R,Z)-heptadec-9-en-7-ol. rsc.org

Similarly, photoenzymatic cascades have been developed to produce chiral secondary fatty alcohols from other unsaturated fatty acids. constantsystems.comnih.gov These one-pot, two-step procedures first employ an oleate (B1233923) hydratase for the stereoselective hydration of a C=C double bond in a fatty acid, followed by decarboxylation using Cv-FAP. constantsystems.comnih.gov For example, oleic acid can be converted to 9-heptadecanol. researchgate.net The process first hydrates oleic acid to 10-hydroxystearic acid, which is then decarboxylated upon illumination in the presence of Cv-FAP. researchgate.net Non-converted oleic acid is simultaneously decarboxylated to (Z)-heptadec-8-ene. constantsystems.com

Table 1: Photoenzymatic Cascade for the Synthesis of C17 Alcohols from Fatty Acids

Starting Material Key Enzymes Intermediate Product Final Product Key Findings Reference(s)
Ricinoleic acid Photodecarboxylase (Chlorella variabilis, Cv-FAP) Not specified (Z)-heptadec-9-en-7-ol Complete conversion in 15-30 minutes using an E. coli whole-cell catalyst. uni-greifswald.de
Castor Oil Lipase (Rhizopus oryzae); Photodecarboxylase (Cv-FAP) Ricinoleic acid (R,Z)-heptadec-9-en-7-ol Bienzymatic cascade valorizing non-edible oil feedstock. rsc.org
Oleic acid Oleate Hydratase (Lactobacillus reuteri); Photodecarboxylase (Cv-FAP) 10-Hydroxystearic acid 9-Heptadecanol One-pot, two-step procedure yielding a chiral secondary fatty alcohol. researchgate.net
Oleic acid 5,8-diol synthase (Aspergillus nidulans); Photodecarboxylase (Cv-FAP) Not specified (Z)-heptadec-8-ene-4,7-diol A three-step cascade mediated by two enzymes to produce diols. nih.gov

Chemoenzymatic routes combine the selectivity of enzymes with the versatility of chemical reactions. A powerful approach for chain elongation involves the combination of an enzymatic carboxylic acid reduction with a subsequent chemical step like the Wittig reaction. beilstein-journals.orgresearchgate.net Carboxylic acid reductases (CARs), for example from Mycobacterium sp., can selectively reduce various aromatic and aliphatic carboxylic acids to their corresponding aldehydes. beilstein-journals.orgresearchgate.net While these aldehydes can be converted to α,β-unsaturated esters via a Wittig reaction, an alternative pathway would involve a second enzymatic step using an alcohol dehydrogenase (ADH) to produce the corresponding alcohol. beilstein-journals.orgfrontiersin.org ADHs are widely used catalysts for the stereoselective reduction of aldehydes and ketones to primary and secondary alcohols, respectively. frontiersin.org This CAR-ADH cascade would represent a fully enzymatic route from carboxylic acids to chiral alcohols.

The stereochemical purity of the final alcohol product is often critical. Here, lipases are frequently employed in chemoenzymatic dynamic kinetic resolution (DKR) processes. acs.org DKR combines the enzymatic kinetic resolution of a racemic alcohol with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single, enantiopure alcohol. acs.org Lipases catalyze the enantioselective acylation of the alcohol, while a chemical catalyst (often a metal complex) performs the racemization. acs.orgacs.org This technique is a powerful tool for preparing a wide range of enantiomerically pure alcohols. acs.org

Table 2: Key Enzyme Classes in Biocatalytic Routes to Long-Chain Alcohols

Enzyme Class EC Number Function Example Application Reference(s)
Photodecarboxylase N/A Light-driven decarboxylation of fatty acids to C1-shortened alkanes/alkenes. Conversion of ricinoleic acid to (Z)-heptadec-9-en-7-ol. uni-greifswald.dersc.org
Carboxylic Acid Reductase (CAR) 1.2.99.6 ATP-dependent reduction of carboxylic acids to aldehydes. Reduction of phenylacetic acid to 2-phenylethanol (B73330) (via aldehyde). beilstein-journals.orgresearchgate.net
Alcohol Dehydrogenase (ADH) 1.1.1.1 / 1.1.1.2 NAD(P)H-dependent reduction of aldehydes/ketones to alcohols. General catalysts for stereoselective alcohol synthesis. frontiersin.org
Oleate Hydratase 4.2.1.53 Stereoselective addition of water to the double bond of oleate. Hydration of oleic acid to 10-hydroxystearic acid. constantsystems.comresearchgate.net
Lipase 3.1.1.3 Hydrolysis and synthesis of esters. Kinetic resolution of racemic alcohols; Hydrolysis of triglycerides. acs.orgscielo.br

Advanced Chemical Reactivity and Transformation Studies of Heptadec 1 En 1 Ol

Reactions Involving the Alkene Moiety

The C=C double bond in Heptadec-1-en-1-ol is electron-rich, making it susceptible to attack by electrophiles. The presence of the adjacent hydroxyl group enhances the nucleophilicity of the double bond through resonance, making it more reactive than a typical alkene. libretexts.org

Selective Hydrogenation Selective hydrogenation of the alkene moiety in this compound would involve the addition of hydrogen (H₂) across the double bond to yield the corresponding saturated alcohol, heptadecan-1-ol. This reaction typically requires a metal catalyst.

Reaction: The double bond is reduced to a single bond.

Product: Heptadecan-1-ol.

Reagents & Conditions: The reaction is commonly carried out using H₂ gas in the presence of a heterogeneous catalyst such as Palladium on carbon (Pd/C), Platinum on carbon (Pt/C), or Raney Nickel.

ReactantReagent/CatalystProductReaction Type
This compoundH₂ / Pd/CHeptadecan-1-olHydrogenation

Halogenation As an electron-rich alkene, this compound is expected to react readily with halogens like bromine (Br₂) or chlorine (Cl₂). This reaction proceeds via an electrophilic addition mechanism. The initial attack by the halogen results in a halonium ion intermediate, which is then opened by the halide ion.

Reaction: Addition of a dihalogen molecule across the double bond.

Product: 2,2-Dihaloheptadecan-1-ol.

Mechanism: The reaction involves the formation of a cyclic halonium ion intermediate. Due to the enol structure, the initial product, a 1,2-dihalo alcohol, would be unstable and likely rearrange. The final product would be the more stable alpha-halo aldehyde or ketone after tautomerization and subsequent reaction. A more direct pathway involves the acid-catalyzed halogenation on the α-carbon.

Epoxidation Epoxidation involves the conversion of the C=C double bond into a three-membered cyclic ether known as an epoxide. This transformation is typically achieved using a peroxy acid. libretexts.org Epoxides are valuable synthetic intermediates. nih.gov

Reaction: The π-bond of the alkene attacks the electrophilic oxygen of a peroxy acid. libretexts.org

Product: Heptadecane-1,2-epoxide (an oxirane). However, given the enol structure, the initial product would be 1,2-epoxyheptadecan-1-ol, which is a hemiacetal epoxide and likely to rearrange.

Reagents: meta-Chloroperoxybenzoic acid (m-CPBA) is a common and stable reagent for this purpose. libretexts.org

Hydroboration-Oxidation This two-step reaction is a powerful method for the hydration of alkenes. wikipedia.orgwvu.edu It proceeds with anti-Markovnikov regioselectivity and syn-stereochemistry. libretexts.org

Reaction: In the first step, borane (B79455) (BH₃) adds across the double bond. In the second step, oxidation with hydrogen peroxide (H₂O₂) in a basic solution replaces the boron atom with a hydroxyl group. wikipedia.org

Product: For a terminal alkene, this reaction typically yields a primary alcohol. wvu.edu When applied to this compound, hydroboration would place the boron atom on the C1 carbon. Subsequent oxidation would replace the boron with a hydroxyl group, leading to the formation of Heptadecane-1,1-diol . Geminal diols are often unstable and tend to dehydrate to form the corresponding carbonyl compound, which in this case would be heptadecanal (B146464) .

Reagents: 1. Borane-tetrahydrofuran complex (BH₃·THF); 2. Hydrogen peroxide (H₂O₂) and sodium hydroxide (B78521) (NaOH).

ReactionReagent(s)Intermediate ProductFinal Product
Epoxidationm-CPBA1,2-Epoxyheptadecan-1-olRearranged products
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOHHeptadecane-1,1-diolHeptadecanal

Reactions at the Terminal Alcohol Group

The primary alcohol group of this compound can undergo reactions typical of alcohols, although the proximity of the double bond can influence reactivity and may require selective conditions.

Selective Esterification Esterification is the reaction of an alcohol with a carboxylic acid or its derivative to form an ester. To avoid competing reactions at the alkene, specific methods may be employed.

Reaction: The alcohol oxygen acts as a nucleophile, attacking the carbonyl carbon of a carboxylic acid derivative.

Product: A heptadec-1-en-1-yl ester. For example, reaction with acetic anhydride (B1165640) would yield heptadec-1-en-1-yl acetate (B1210297).

Reagents: Common methods include reaction with an acyl chloride or acid anhydride in the presence of a base (e.g., pyridine), or Fischer esterification with a carboxylic acid under acidic catalysis. The latter might be complicated by acid-catalyzed tautomerization of the enol.

Controlled Oxidation The oxidation of this compound is complex. The molecule contains two oxidizable sites: the alcohol and the alkene. Furthermore, the enol itself is an intermediate oxidation state between an alkane and a carbonyl.

Reaction: Controlled oxidation would likely lead to the tautomer, heptadecanal, which can be further oxidized.

Product: Mild oxidation would yield heptadecanal . Stronger oxidation would convert this aldehyde to heptadecanoic acid . acs.org Oxidative cleavage of the double bond is also possible with harsh reagents like potassium permanganate (B83412).

Reagents: Mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) could facilitate the conversion to the aldehyde. Stronger agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) would likely lead to the carboxylic acid or cause cleavage of the C=C bond.

Etherification Etherification involves converting the alcohol's -OH group into an ether linkage (-OR). The Williamson ether synthesis is a classic method.

Reaction: This Sₙ2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then attacks an alkyl halide.

Product: A heptadec-1-en-1-yl ether. For instance, reaction with methyl iodide would yield 1-methoxyheptadec-1-ene.

Reagents: A strong base (e.g., sodium hydride, NaH) to form the alkoxide, followed by an alkyl halide (e.g., CH₃I).

Rearrangement Reactions and Isomerization Pathways

The most significant isomerization pathway for this compound is its tautomerization to a more thermodynamically stable carbonyl compound.

Keto-Enol Tautomerism This is a rapid equilibrium between the enol form (this compound) and the keto form (heptadecanal). For simple, non-stabilized enols, the equilibrium heavily favors the keto form. wikipedia.org

Mechanism: The process can be catalyzed by either acid or base. It involves the migration of a proton and the shifting of a double bond.

Equilibrium: RC(OH)=CH₂ (enol) ⇌ RC(=O)CH₃ (keto). In this case, C₁₅H₃₁CH(OH)=CH₂ ⇌ C₁₅H₃₁CH₂CHO.

Significance: Due to this rapid isomerization, many reactions performed on this compound may in fact be proceeding through the more stable and abundant heptadecanal tautomer.

Claisen-Type Rearrangements The classic Claisen rearrangement involves the libretexts.orglibretexts.org-sigmatropic rearrangement of an allyl vinyl ether. This compound itself cannot undergo a Claisen rearrangement. However, if it were converted into a derivative, such as a heptadec-1-en-1-yl vinyl ether , this derivative could potentially undergo a Claisen-type rearrangement. This highlights how the initial reactivity of the enol can be harnessed to create substrates for powerful rearrangement reactions.

Mechanistic Investigations of Reaction Pathways and Transition States

The mechanisms of the reactions involving this compound are rooted in the fundamental principles of enol and alkene reactivity.

Enol as a Nucleophile The π bond of the enol is nucleophilic. In acid-catalyzed reactions, such as α-halogenation, the mechanism begins with the protonation of the enol oxygen. This is followed by the attack of the electron-rich α-carbon on an electrophile. libretexts.org The resulting oxonium ion is then deprotonated to yield the final product. libretexts.org

Hydroboration Mechanism The hydroboration of the alkene moiety proceeds through a concerted, four-center transition state where the boron and hydrogen atoms add across the double bond simultaneously from the same face (syn addition). numberanalytics.com This mechanism explains the high stereospecificity of the reaction and the absence of carbocation rearrangements. libretexts.org

Epoxidation Mechanism The epoxidation with a peroxy acid like m-CPBA is also a concerted reaction. The mechanism involves the alkene's π electrons attacking the weakly electrophilic oxygen of the peroxy acid, while a proton is transferred in a cyclic transition state. This concerted nature ensures the stereochemistry of the alkene is retained in the epoxide product. libretexts.org

The study of these pathways reveals that while this compound may be a transient species, its unique structure provides access to a rich variety of chemical transformations, acting as a pivotal intermediate between saturated alcohols and carbonyl compounds.

Analytical Chemistry Methodologies for Heptadec 1 En 1 Ol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is fundamental to the analysis of Heptadec-1-en-1-ol, enabling its separation from complex matrices, reaction byproducts, or isomeric impurities. The choice between gas and liquid chromatography is primarily dictated by the volatility and thermal stability of the analyte and its derivatives.

Gas Chromatography (GC) with Flame Ionization Detection (FID) and Mass Spectrometry (MS)

Gas chromatography is a premier technique for the analysis of volatile and thermally stable compounds like long-chain fatty alcohols. nih.gov When coupled with a Flame Ionization Detector (FID), GC provides robust quantification. For structural confirmation, coupling GC with a Mass Spectrometer (MS) is the method of choice. researchgate.net

Research Findings: In GC analysis, the retention time of a compound is a key identifier. The Kovats Retention Index (RI) is a standardized measure that helps in comparing results across different systems. While direct data for this compound is scarce, the analysis of its saturated analog, heptadecan-1-ol, provides a valuable reference. The retention index for heptadecan-1-ol varies with the type of GC column used (polar vs. non-polar). nih.gov The introduction of a double bond, as in this compound, would typically lead to a slightly shorter retention time on non-polar columns compared to its saturated counterpart.

The GC-MS analysis of related compounds, such as those found in algal volatile organic compounds or bitumen fractions, demonstrates the technique's power in separating and identifying individual long-chain aliphatic alcohols and alkenes within complex mixtures. researchgate.netnih.gov The electron ionization (EI) mass spectra generated provide a fragmentation pattern that serves as a molecular fingerprint.

Table 1: Reference Kovats Retention Indices for Heptadecan-1-ol on Different Column Types. nih.gov
Column TypeKovats Retention Index (I)
Standard Non-Polar1941 - 1979
Semi-Standard Non-Polar1949 - 1993
Standard Polar2445 - 2524

High-Performance Liquid Chromatography (HPLC) for Separation of Derivatives and Intermediates

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation, purification, and analysis of compounds that are non-volatile or thermally labile. units.it While this compound itself can be analyzed by GC, HPLC is particularly crucial for the analysis of its derivatives (e.g., esters) or for monitoring its synthesis by separating intermediates. lookchem.com

Research Findings: Reverse-phase HPLC, typically employing a C18 stationary phase, is the most common mode for separating organic molecules. units.it A gradient elution system, where the mobile phase composition is changed over time (e.g., from a water-rich to an organic solvent-rich phase), allows for the efficient separation of compounds with varying polarities. researchgate.net Detection is often achieved using a photodiode array (PDA) detector or, for greater sensitivity and structural information, a mass spectrometer (LC-MS). researchgate.net For instance, the analysis of complex algal extracts has been successfully performed using Ultra-High-Performance Liquid Chromatography coupled with high-resolution mass spectrometry (UHPLC-ESI-HRMS) to identify various fatty acid derivatives. nih.govresearchgate.net This approach would be highly suitable for analyzing this compound in biological or synthetic samples.

Spectroscopic Characterization for Structural Elucidation

Following separation, spectroscopic techniques are employed to confirm the precise molecular structure of this compound. Each method provides unique information about the compound's carbon skeleton, functional groups, and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D techniques including ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC)

NMR spectroscopy is the most powerful method for de novo structural elucidation of organic molecules. rsc.org A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments can provide a complete picture of the this compound structure.

Detailed Research Findings:

¹H NMR: The ¹H NMR spectrum would confirm the presence of all key protons. Expected signals include those for the vinylic protons of the C1 double bond, the proton on the hydroxyl-bearing carbon, the long aliphatic chain, and the terminal methyl group. nih.gov The chemical shifts and coupling constants (J-values) between adjacent protons are diagnostic for the structure.

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. Key signals would correspond to the two sp² hybridized carbons of the alkene, the sp³ carbon bonded to the hydroxyl group, the series of methylene (B1212753) carbons in the alkyl chain, and the terminal methyl carbon. nih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃. (Predicted based on data for 1-Heptadecene (B1198413) nih.gov and long-chain alcohols nih.gov)
Atom/GroupTechniqueExpected Chemical Shift (ppm)Notes
-CH₃ (C17)¹H NMR~0.88Triplet
-(CH₂)₁₃-¹H NMR~1.26Broad singlet/multiplet
-CH₂-C=C (C3)¹H NMR~2.05Multiplet
-CH(OH)-¹H NMR~4.15Multiplet
=CH₂ (C2)¹H NMR~4.9-5.1Two distinct multiplets (geminal protons)
-OH¹H NMRVariableBroad singlet, exchangeable with D₂O
=CH- (C1)¹³C NMR~141Vinylic carbon
=CH₂ (C2)¹³C NMR~114Vinylic carbon
-CH(OH)-¹³C NMR~70-75Carbon attached to oxygen
-(CH₂)₁₃-¹³C NMR~22-34Series of peaks for the alkyl chain
-CH₃ (C17)¹³C NMR~14.1Terminal methyl carbon

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments. senecalearning.com High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the unambiguous determination of the molecular formula. rsc.org

Detailed Research Findings: The molecular formula for this compound is C₁₇H₃₄O, corresponding to a monoisotopic mass of 254.26097 Da. Electron ionization (EI) is a common method that causes the molecular ion (M⁺˙) to fragment in a predictable manner. libretexts.org The fragmentation pattern is a fingerprint that helps to elucidate the structure.

Key fragmentation pathways for a long-chain unsaturated alcohol like this compound would include:

Loss of water: A peak corresponding to [M-18]⁺˙ is characteristic of alcohols. whitman.edu

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom.

Allylic cleavage: Cleavage of the C-C bond adjacent to the double bond, which is favorable due to the formation of a stable allylic cation.

Alkyl chain fragmentation: A series of peaks separated by 14 mass units (corresponding to the loss of CH₂ groups) is characteristic of a long aliphatic chain. whitman.edu

Table 3: Expected Key Ions in the Electron Ionization Mass Spectrum of this compound.
m/zProposed FragmentFragmentation Pathway
254[C₁₇H₃₄O]⁺˙Molecular Ion (M⁺˙)
239[C₁₆H₃₁O]⁺Loss of methyl group ([M-15]⁺)
236[C₁₇H₃₂]⁺˙Loss of water ([M-18]⁺˙)
Variable[CₙH₂ₙ₊₁]⁺, [CₙH₂ₙ₋₁]⁺Cleavage along the alkyl chain
57[C₄H₉]⁺Common fragment in long-chain alkanes/alkenes
43[C₃H₇]⁺Common alkyl fragment

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing direct information about the functional groups present. wikipedia.orgpg.edu.pl

Detailed Research Findings:

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to its alcohol and alkene functionalities. A strong, broad band in the region of 3200-3600 cm⁻¹ is definitive for the O-H stretching vibration of the alcohol. nih.gov The C-O stretch would appear in the 1050-1150 cm⁻¹ region. The alkene group would be identified by a C=C stretch near 1645 cm⁻¹ and a vinylic =C-H stretch just above 3000 cm⁻¹. nih.govpg.edu.pl For a terminal alkene, characteristic out-of-plane =C-H bending vibrations are expected near 910 and 990 cm⁻¹. pg.edu.pl

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. mst.or.jp Therefore, the C=C stretching vibration (~1645 cm⁻¹) and the symmetric vibrations of the long CH₂ chain would produce strong signals. wikipedia.org Since water is a very weak Raman scatterer, this technique is well-suited for analyzing samples in aqueous solutions. wikipedia.org The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule. nih.govnih.gov

Table 4: Key Vibrational Modes for this compound.
Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Technique (Typical Intensity)
O-H stretchAlcohol3200 - 3600IR (Strong, Broad)
=C-H stretchAlkene3010 - 3095IR (Medium), Raman (Medium)
-C-H stretchAlkyl2850 - 2960IR (Strong), Raman (Strong)
C=C stretchAlkene~1645IR (Variable), Raman (Strong)
C-O stretchPrimary Alcohol~1050IR (Strong)
=C-H bend (out-of-plane)Terminal Alkene~910 and ~990IR (Strong)

Advanced Hyphenated Techniques (e.g., GC-MS/MS, LC-MS/MS)

Hyphenated techniques, which couple a separation method with a spectrometric detection method, are indispensable for the analysis of specific volatile and semi-volatile compounds like this compound from complex mixtures.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for analyzing volatile compounds. jmchemsci.comcore.ac.uk It combines the superior separation capability of gas chromatography with the powerful identification ability of mass spectrometry. jmchemsci.com For enhanced selectivity and sensitivity, particularly in complex matrices, tandem mass spectrometry (GC-MS/MS) is employed. mdpi.com

In a typical GC-MS/MS setup, compounds eluting from the GC column are ionized, and a specific precursor ion corresponding to the target analyte is selected. This ion is then fragmented, and a specific product ion is monitored for quantification. This multiple reaction monitoring (MRM) mode significantly reduces background noise and matrix interference, allowing for lower detection limits. mdpi.com While direct studies detailing GC-MS/MS parameters for this compound are specific to the research context, the methodology is well-established for similar long-chain alcohols and alkenes found in natural product analysis. researchgate.netnih.gov The identification of compounds is typically achieved by comparing their mass spectra and retention times with those of reference standards or by matching them against established spectral libraries like the National Institute of Standards and Technology (NIST) and Wiley Libraries. core.ac.uknih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For less volatile or thermally labile compounds, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the technique of choice. protocols.io Although long-chain alcohols like this compound are generally amenable to GC analysis, LC-MS/MS can be a viable alternative, especially for comprehensive metabolic profiling studies. protocols.iolcms.cz The process involves separating the sample components via liquid chromatography, followed by ionization, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Similar to GC-MS/MS, the subsequent tandem mass spectrometry analysis provides high selectivity and sensitivity. mdpi.com Untargeted LC-MS/MS protocols have been developed for the broad analysis of metabolites in biological tissues, which could be adapted for this compound. protocols.io

Sample Preparation and Enrichment Strategies (e.g., HS-SPME, Hydrodistillation)

Effective sample preparation is a critical prerequisite for successful analysis, aiming to extract and concentrate the analyte of interest while removing interfering substances. phenomenex.com

Hydrodistillation (HD)

Hydrodistillation is a traditional and widely used method for extracting volatile compounds, particularly essential oils from plant materials. scielo.org.penih.gov The technique involves co-distilling the sample with water; the volatile compounds are carried over with the steam, condensed, and separated from the aqueous phase. scielo.org.pe The Clevenger-type apparatus is a common setup for hydrodistillation in laboratory settings. nih.gov

Research has shown that hydrodistillation is effective in isolating various aliphatic compounds, including alkenes and alcohols, from natural sources. For instance, a comparative study on Rhaponticum acaule roots successfully used hydrodistillation to extract an essential oil where Heptadec-1-ene, a structurally related hydrocarbon, was identified. researchgate.net Similarly, hydrodistillation of the macroalga Halopteris scoparia yielded volatile fractions containing Heptadec-1-ene. mdpi.com The yield and chemical profile of the extract can be influenced by factors such as the plant part used, drying methods, and the duration of the distillation process. scielo.org.penih.gov

Headspace Solid-Phase Microextraction (HS-SPME)

Headspace solid-phase microextraction (HS-SPME) is a modern, solvent-free, and rapid sample preparation technique ideal for the analysis of volatile and semi-volatile organic compounds. openagrar.de It combines sampling, extraction, and concentration into a single step. openagrar.de The method involves exposing a fused silica (B1680970) fiber coated with a stationary phase to the headspace (the gas phase above the sample) of a sealed vial containing the sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed by the fiber coating. The fiber is subsequently transferred to the injection port of a gas chromatograph for thermal desorption and analysis. nih.gov

HS-SPME is considered a simpler and faster procedure compared to hydrodistillation and is particularly useful for qualitative estimates of volatile compounds from a small amount of material. researchgate.net Studies have demonstrated its efficacy in the analysis of volatile organic compounds (VOCs) from various algae. In an analysis of the brown macroalga Fucus virsoides, HS-SPME coupled with GC-MS identified Heptadec-1-ene as a significant component of the volatile profile. researchgate.net Another study on Halopteris scoparia also utilized HS-SPME to profile headspace compounds, detecting pentadec-1-ene and other related alkenes. mdpi.com The efficiency of HS-SPME can be optimized by adjusting parameters such as sample volume, vial size, equilibration temperature, and extraction time. openagrar.denih.gov

Research Findings Tables

The following tables present data from studies that have utilized the aforementioned analytical techniques to identify compounds structurally related to this compound, such as Heptadec-1-ene. This data illustrates the application and findings of these methodologies in relevant research.

Table 1: Comparative Analysis of Volatile Compounds from Rhaponticum acaule Roots by HD and HS-SPME researchgate.net

CompoundRetention IndexHydrodistillation (HD) %HS-SPME %
Pentadecene14885.212.1 ± 0.16
(Z)-Hexadecene1591tr2.3 ± 0.09
Heptadec-1-ene 1697tr2.9 ± 0.12
Octadec-5-yne1681tr6.3 ± 0.24
tr: trace amount

This table shows the quantitative differences in the composition of volatile compounds extracted by hydrodistillation versus HS-SPME, highlighting how the choice of extraction method affects the detected relative abundance of each compound. researchgate.net

Table 2: Abundance of Selected Alkenes in Fucus virsoides by HS-SPME and Hydrodistillation researchgate.net

CompoundMethodRelative Abundance %
Pentadec-1-eneHD-FrFv19.32
(E)-Pentadec-7-eneHD-FrFv8.35
Heptadec-1-ene HD-FrFv5.05
(Z)-Heptadec-3-eneHD-FrFv6.07
HD-FrFv: Hydrodistillation of Fresh Fucus virsoides

This table details the relative percentages of various alkenes identified in the essential oil of fresh Fucus virsoides obtained through hydrodistillation, showcasing the method's utility in characterizing the volatile profile. researchgate.net

Computational and Theoretical Studies of Heptadec 1 En 1 Ol

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful tools for investigating the structure, dynamics, and interactions of molecules at an atomic level. For a long-chain unsaturated alcohol like Heptadec-1-en-1-ol, these methods can provide insights into its behavior in various environments.

Conformational analysis of this compound involves identifying the molecule's stable three-dimensional structures, or conformers, and the energy barriers between them. Due to the presence of a long hydrocarbon tail and a polar hydroxyl group, the molecule exhibits significant flexibility. The most stable conformations of long-chain alkanes are typically in an all-"anti" or extended conformation to minimize steric hindrance. libretexts.org For this compound, the presence of the double bond introduces a rigid kink in the chain.

Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of this compound over time. researchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings. For instance, MD simulations of fatty alcohols have been used to investigate their aggregation behavior and interactions with other molecules, such as in lubricant base oils. researchgate.net

Table 1: Predicted Torsional Angles and Energy Barriers for this compound (Note: This data is hypothetical and based on typical values for long-chain alcohols and unsaturated hydrocarbons.)

Dihedral AnglePredicted Angle (degrees)Predicted Energy Barrier (kcal/mol)
H-O-C1-C2180 (anti-periplanar)1.0 - 1.5
O-C1-C2-C3120 (syn-periplanar)2.0 - 3.0
C1-C2-C3-C4180 (anti-periplanar)0.8 - 1.2
C15-C16-C17-H180 (anti-periplanar)0.8 - 1.2

The amphiphilic nature of this compound, with its hydrophilic hydroxyl head and a long hydrophobic tail, drives its self-assembly in aqueous environments. Molecular simulations are instrumental in understanding the non-covalent interactions that govern this process, such as hydrogen bonding and van der Waals forces. researchgate.net

In aqueous solutions, this compound molecules are expected to aggregate to minimize the unfavorable interactions between their hydrophobic tails and water molecules. This can lead to the formation of various structures like micelles or bilayers. MD simulations can reveal the precise arrangement of molecules within these aggregates and the dynamics of their formation. Studies on similar long-chain alcohols have shown their ability to form stable lamellar gel networks in the presence of surfactants. acs.org The hydroxyl group of this compound can act as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded networks that contribute to the stability of the self-assembled structures.

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a means to investigate the electronic structure and reactivity of molecules from first principles. researchgate.net For this compound, DFT can be used to calculate a variety of properties, including molecular orbital energies, electron density distribution, and electrostatic potential.

The presence of the enol functional group (-C=C-OH) is a key feature of this compound. DFT studies on enols have explored their tautomerization with the corresponding keto form. acs.org For simple enols, the keto form is generally more stable; however, the long alkyl chain in this compound may influence this equilibrium. DFT calculations can predict the relative stabilities of the tautomers and the energy barrier for their interconversion. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. For this compound, the HOMO is likely to be localized on the electron-rich double bond and the oxygen atom of the hydroxyl group, making these sites susceptible to electrophilic attack. The LUMO, conversely, would indicate regions susceptible to nucleophilic attack.

Table 2: Predicted Electronic Properties of this compound using DFT (Note: This data is hypothetical and based on calculations for similar unsaturated alcohols.)

PropertyPredicted Value
HOMO Energy-6.5 to -5.5 eV
LUMO Energy1.0 to 2.0 eV
Dipole Moment1.5 to 2.0 D
Ionization Potential8.0 to 9.0 eV

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface and identifying transition states. rsc.org For reactions involving this compound, such as oxidation, esterification, or addition reactions at the double bond, computational methods can provide detailed insights into the reaction pathways.

For example, the oxidation of the hydroxyl group to an aldehyde or carboxylic acid can be modeled to determine the most favorable reaction mechanism and the associated activation energies. Similarly, the mechanism of electrophilic addition to the double bond can be investigated to predict the regioselectivity and stereoselectivity of the reaction. Computational studies on the oxidation of secondary alcohols have successfully elucidated the role of catalysts and the nature of the transition states involved. nih.gov

In Silico Design and Prediction of Novel Analogues and Derivatives

In silico design involves using computational methods to design new molecules with desired properties. This approach can be applied to this compound to predict novel analogues and derivatives with enhanced or specific functionalities. By systematically modifying the structure of this compound, for example, by changing the chain length, introducing other functional groups, or altering the position of the double bond, it is possible to screen a large number of virtual compounds and predict their properties.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of these analogues with their predicted activity or properties. For instance, if the goal is to design a more effective surfactant, QSAR models could be used to predict the critical micelle concentration or surface tension of different derivatives. This in silico screening process can significantly reduce the time and cost associated with experimental synthesis and testing.

Ecological and Biochemical Roles of Heptadec 1 En 1 Ol in Non Human Biological Systems

Investigation of Chemical Communication and Signaling

Long-chain fatty alcohols and their derivatives are crucial signaling molecules in many organisms, mediating both intra- and inter-species interactions. While direct studies on Heptadec-1-en-1-ol are limited, research on related C17 alkenes and fatty alcohols provides significant insights into its potential pheromonal and chemoattractive or repellent activities.

Fatty alcohols and their acetate (B1210297) esters are major components of insect sex pheromones, particularly in moths (Lepidoptera). researchgate.net These molecules are highly specific and are used to attract mates over long distances. The biosynthesis of these pheromones often starts from common fatty acids, which are then modified by a series of enzymes, including desaturases and fatty acyl-CoA reductases (FARs), to produce the final alcohol. researchgate.net

While direct evidence for this compound as a pheromone is not extensively documented, related C17 compounds are known to be involved in insect chemical communication. For instance, analogues of the processionary moth (Thaumetopoea pityocampa) sex pheromone include (Z)- and (E)-heptadec-14-en-1-yl acetate, which have been synthesized using the alkyne zipper reaction. mdpi.com This highlights the significance of the C17 backbone in insect chemoattraction.

In addition to insects, long-chain alcohols have been identified as potential semiochemicals in other animals. For example, the uropygial gland secretions of some bird species contain a complex mixture of volatile compounds, including heptadecane (B57597) and heptadec-1-ene, which may play a role in chemical signaling. oup.com Furthermore, long-chain alcohols, including C18, C24, and C28 derivatives, are found in the femoral gland secretions of the male lizard Acanthodactylus boskianus and are implicated in scent marking. gerli.com

The following table summarizes examples of C17 compounds and related long-chain alcohols involved in chemical communication in various species.

Compound/Related CompoundSpeciesRole
(Z)- and (E)-Heptadec-14-en-1-yl acetateThaumetopoea pityocampa (Processionary moth)Sex pheromone analogues mdpi.com
Heptadecane, Heptadec-1-eneVarious bird species (from uropygial secretions)Potential semiochemicals oup.com
HeptadecanolVarious bird species (from uropygial secretions)Potential semiochemical oup.com
Heptadec-8-eneInga laurina (Sw.) Willd (plant)Volatile compound, potential signaling molecule nih.gov
HeptadecaneCodium bursa (Green macroalga)Abundant headspace compound mdpi.com
(E)-Heptadec-8-eneAmphiroa rigida (Red alga)Volatile compound mdpi.com
Heptadec-1-eneColobopsis explodens (Ant)Mandibular gland reservoir constituent nih.gov

This table is generated based on available data and illustrates the diverse roles of C17 compounds in chemical ecology.

Marine algae produce a wide array of volatile organic compounds (VOCs), including long-chain alcohols, that are involved in various ecological functions such as defense against predators, acting as pheromones (allelochemicals), and inhibiting bacterial or fungal fouling. mdpi.com The chemical profiles of these VOCs can vary seasonally, indicating their role in adaptation to changing environmental conditions. mdpi.com

Volatile compounds released by microalgae can act as chemical messengers in their environment. For instance, the green microalga Lobosphaera incisa produces a variety of VOCs, including fatty alcohols, in response to nitrogen starvation. frontiersin.org These compounds may be involved in scavenging reactive oxygen species (ROS) and in chemical communication. frontiersin.org The biosynthesis of these volatile alcohols is linked to the upregulation of genes such as fatty acyl-CoA reductase. frontiersin.org

The interactions between algae and bacteria are often mediated by chemical cues. Seaweeds and their associated bacteria can use targeted antimicrobial chemical defense strategies to prevent infections. cmfri.org.in Long-chain alcohols and other volatile compounds can play a role in structuring these microbial communities on algal surfaces. The production of C8 alcohols like oct-1-en-3-ol by marine algae is known to be involved in defense responses and can act as a signaling molecule in alga-alga interactions. researchgate.net While the specific role of this compound in these interactions is yet to be fully elucidated, the presence of various long-chain alcohols in algal volatilomes suggests its potential involvement.

Role as a Metabolic Intermediate and Component of Storage Lipids

This compound, as an odd-chain unsaturated fatty alcohol, originates from the metabolism of odd-chain fatty acids. The biosynthesis of odd-chain fatty acids, such as heptadecanoic acid (C17:0), typically starts with a propionyl-CoA primer instead of the acetyl-CoA used for even-chain fatty acids. wikipedia.org Heptadecanoic acid is found in sources like dairy products. wikipedia.org

Studies on the ciliate Tetrahymena pyriformis have shown that this organism can metabolize supplemented heptadecanoic acid (17:0) into unsaturated C17 fatty acids, demonstrating the existence of enzymatic machinery to introduce double bonds into a C17 backbone. nih.gov The resulting unsaturated fatty acids can then be reduced to the corresponding alcohols, such as this compound. The metabolism of fatty aldehydes to fatty alcohols is a key step in this process, catalyzed by enzymes like fatty aldehyde dehydrogenase. nih.gov

Once formed, fatty alcohols can be incorporated into various storage lipids. In many marine organisms, particularly zooplankton, fatty alcohols are esterified to fatty acids to form wax esters, which are a major energy reserve. gerli.com They can also be incorporated into ether lipids. nih.gov The composition of these storage lipids can reflect the dietary intake of the organism, but there is also selective incorporation of certain fatty acids and alcohols into different lipid classes. mdpi.com The presence of odd-chain fatty alcohols in storage lipids would therefore be indicative of a diet rich in odd-chain fatty acids or the endogenous synthesis of these compounds.

The following table outlines the metabolic pathway context for this compound.

Metabolic ProcessPrecursor/IntermediateProduct/ComponentOrganismal Context
Odd-Chain Fatty Acid SynthesisPropionyl-CoAHeptadecanoic acid (C17:0) wikipedia.orgGeneral
DesaturationHeptadecanoic acid (C17:0)Unsaturated C17 fatty acids nih.govTetrahymena pyriformis nih.gov
ReductionUnsaturated C17 fatty aldehydeThis compoundGeneral, involves fatty aldehyde dehydrogenase nih.gov
Storage Lipid SynthesisThis compoundWax esters, Ether lipids gerli.comnih.govMarine zooplankton, other organisms gerli.com

This table provides a simplified overview of the metabolic context of this compound based on related pathways.

Involvement in Adaptive Responses to Environmental Stressors (e.g., Predation, Pathogens, Oxidative Stress)

Long-chain unsaturated fatty acids and their derivatives can play a significant role in how organisms respond to environmental challenges, including predation, pathogen attack, and oxidative stress.

Unsaturated long-chain free fatty acids can act as antimicrobial agents and are a component of the innate immune system in some organisms. plos.org In Staphylococcus aureus, for example, these fatty acids disrupt the cell membrane and interfere with energy production, leading to a stress response in the bacterium. plos.org This suggests that organisms producing compounds like this compound may benefit from a defensive advantage against certain pathogens.

In marine environments, chemical defense is a common strategy for sessile organisms. nih.gov Algae, for instance, produce a variety of secondary metabolites, including long-chain alcohols, to deter herbivores and prevent fouling by microorganisms. mdpi.com Some unsaturated aldehydes derived from fatty acids have been shown to act as defense agents, for example, by inhibiting the development of sea urchin eggs. mdpi.com

Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), can lead to cellular damage. Alcohols, in general, have been shown to induce oxidative stress. mdpi.comnih.gov Paradoxically, some byproducts of lipid metabolism, including certain aldehydes and alcohols, may also be involved in the response to oxidative stress. Oxidative stress can lead to the generation of C15-C17 aldehydes from the breakdown of plasmalogens, which are then metabolized by fatty aldehyde dehydrogenase. nih.gov The production of volatile compounds, including fatty alcohols, by microalgae under stress conditions like nitrogen starvation is linked to the scavenging of ROS. frontiersin.org This suggests a dual role for these molecules, both as potential inducers of and responders to oxidative stress.

The following table summarizes the potential roles of this compound and related compounds in adaptive stress responses.

StressorPotential Role of this compound/Related CompoundsMechanism/Context
PathogensAntimicrobial defenseDisruption of bacterial cell membranes and energy metabolism plos.org
Predation/HerbivoryChemical defenseDeterrence of herbivores and biofouling organisms mdpi.comnih.gov
Oxidative StressResponse to ROSScavenging of reactive oxygen species; byproduct of oxidative damage to lipids frontiersin.orgnih.gov

This table outlines the hypothesized roles in stress responses based on studies of related long-chain unsaturated fatty acids and alcohols.

Future Research Directions and Emerging Methodologies

Development of Sustainable and Green Synthesis Routes

Future research will prioritize the development of environmentally benign synthesis methods for Heptadec-1-en-1-ol, moving away from conventional processes that may rely on harsh reagents or produce significant waste. rsc.org Key areas of focus include catalytic and bio-based approaches.

The selective hydrogenation of corresponding unsaturated aldehydes or the reduction of fatty acid methyl esters are promising avenues. unal.edu.conih.gov Catalytic systems based on ruthenium and tin supported on alumina (B75360) have shown potential for producing unsaturated fatty alcohols from methyl ester blends under moderate conditions. unal.edu.co Similarly, iridium-rhenium oxide catalysts on silica (B1680970) supports (Ir-ReOx/SiO₂) have demonstrated high activity and selectivity for hydrogenating unsaturated aldehydes to unsaturated alcohols in water at low pressures and temperatures. nih.govrsc.org The development of "hydrogen borrowing" catalysis, which avoids the use of stoichiometric organometallic reagents, represents another green approach for the N-alkylation of amino acids with long-chain fatty alcohols, suggesting pathways for creating derivatives. rsc.org

Future investigations should systematically evaluate these and other novel catalyst systems for the specific synthesis of this compound, optimizing for yield, selectivity, and catalyst recyclability under solvent-free or green solvent conditions. researchgate.net

Table 1: Potential Green Catalytic Systems for this compound Synthesis

Catalyst SystemPrecursor TypeKey AdvantagesResearch Focus
Ruthenium-Tin (on Al₂O₃)Unsaturated Methyl EstersOperates under moderate conditions; less toxic than chromium-based catalysts. unal.edu.coOptimization for C17 substrates; catalyst reuse and longevity. unal.edu.co
Iridium-Rhenium Oxide (on SiO₂)Unsaturated AldehydesHigh activity and selectivity in water; mild reaction conditions (low pressure/temp). nih.govrsc.orgSubstrate scope extension to C17 aldehydes; process scale-up.
Homogeneous Ruthenium ComplexesUnsaturated CarbonylsHigh selectivity for C=O reduction over C=C bonds. google.comDevelopment of water-soluble ligands to improve environmental profile.
Brønsted Acidic Ionic LiquidsLong-Chain Fatty AcidsSolvent-free conditions; room temperature reaction; recyclable catalyst. researchgate.netApplication to unsaturated C17 fatty acids for direct esterification.

Application of Advanced Biotechnological Tools for Enhanced Production and Metabolic Engineering

Biotechnological production offers a renewable alternative to chemical synthesis for long-chain fatty alcohols. frontiersin.org Future research will leverage advanced metabolic engineering and synthetic biology tools to develop microbial cell factories capable of producing this compound from simple feedstocks. frontiersin.orgaimspress.com

Engineered microorganisms such as Escherichia coli and yeasts like Saccharomyces cerevisiae and Yarrowia lipolytica are primary candidates. frontiersin.orgosti.gov The core strategy involves expressing heterologous fatty acyl-CoA reductases (FARs) that can convert fatty acid intermediates into alcohols. frontiersin.orgnrel.gov Research has demonstrated the production of odd-chain fatty alcohols (C15, C17) in E. coli by fine-tuning the expression of key enzymes and regulators. frontiersin.org

Future work will focus on several key areas for enhancement:

Increasing Precursor Supply: Engineering pathways to boost the intracellular pools of acetyl-CoA and the direct precursor, heptadecenoyl-CoA. frontiersin.org

Optimizing Cofactor Availability: Enhancing the supply of the reducing cofactor NADPH, which is critical for fatty alcohol synthesis. pnas.org

Compartmentalization: Utilizing cellular compartments like peroxisomes to spatially couple methanol (B129727) utilization (in methylotrophic yeasts) with fatty alcohol biosynthesis, which can improve titers and reduce toxicity. pnas.org

Host Selection and Optimization: Exploring robust industrial hosts, including oleaginous yeasts like Lipomyces starkeyi, which may offer advantages in product secretion and recovery. osti.govnrel.gov

Table 2: Key Enzymes and Microbial Hosts for Biotechnological this compound Production

ComponentExampleRole in ProductionFuture Research Direction
Host Organism Escherichia coli, Saccharomyces cerevisiae, Yarrowia lipolytica, Ogataea polymorphaProvides the metabolic chassis for fatty acid synthesis. frontiersin.orgpnas.orgStrain improvement for higher tolerance to long-chain alcohols and enhanced precursor flux. aimspress.com
Key Enzyme Fatty Acyl-CoA Reductase (FAR)Catalyzes the final reduction of an activated fatty acid (acyl-CoA) to the corresponding alcohol. frontiersin.orgnrel.govEnzyme mining and protein engineering to find FARs with high specificity for C17:1-CoA.
Pathway Enhancement ATP-Citrate Lyase (ACL), Malic EnzymeIncreases the supply of cytosolic acetyl-CoA, the primary building block for fatty acids. frontiersin.orgFine-tuning expression levels to balance metabolic flux and avoid intermediate toxicity.
Cofactor Engineering NADPH-generating enzymesSupplies the reducing power (NADPH) required by the FAR enzyme. pnas.orgEngineering peroxisomal metabolism to enhance local NADPH supply. pnas.org

Integration of Multi-Omics Data for Comprehensive Biosynthetic Pathway Mapping

To efficiently engineer microbial hosts for this compound production, a deep understanding of the underlying metabolic network is essential. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics (including lipidomics)—provides a systems-level view of cellular processes. mdpi.com

Future research will apply these techniques to identify bottlenecks and guide metabolic engineering strategies.

Transcriptomics (RNA-Seq): This can reveal the expression levels of all genes in a production strain under specific conditions. By comparing a high-producing strain to a low-producing one, researchers can identify differentially expressed genes (DEGs) that are critical for synthesis, including those in fatty acid biosynthesis, degradation, and regulation. mdpi.comnih.govmdpi.com Studies on organisms like olive and walnut have successfully used transcriptomics to identify key genes involved in the synthesis of specific fatty acids. mdpi.commdpi.com

Lipidomics/Metabolomics: Advanced mass spectrometry techniques can quantify the target molecule, this compound, as well as its precursors and competing byproducts. nih.gov This allows for precise tracking of metabolic flux and the identification of unintended metabolic sinks. nih.govbiorxiv.org Lipidomics has been used to reveal detailed changes in the profiles of long-chain fatty acyls and glycerophospholipids under various conditions. nih.govbiorxiv.org

The integration of these datasets allows for the construction of comprehensive pathway maps and predictive models. mdpi.com For instance, correlating high expression of specific fatty acid synthase genes (from transcriptomics) with an accumulation of the corresponding fatty acid (from lipidomics) can validate key pathway steps and identify targets for upregulation or knockout. nih.gov

Exploration of Novel Bio-inspired Chemical Transformations

Nature has evolved highly efficient enzymes that perform complex chemical transformations under mild conditions. Future research into the synthesis of this compound can draw inspiration from these biological systems to develop novel catalytic methods. beilstein-journals.org

This involves two main approaches:

Direct Use of Biocatalysts: Employing isolated enzymes or whole-cell biocatalysts to perform specific steps in a synthetic route. asm.org For example, alcohol dehydrogenases can be used for the selective reduction of α,β-unsaturated aldehydes to their corresponding alcohols. asm.org Rieske nonheme mononuclear iron oxygenases are another class of enzyme capable of desaturation reactions, potentially converting a saturated C17 alcohol into this compound. nih.govnih.gov Carboxylic acid reductases (CARs) can convert fatty acids into aldehydes, which can then be transformed via a subsequent reaction. beilstein-journals.org

Biomimetic Catalysis: Designing synthetic catalysts that mimic the structure and function of enzyme active sites. researchgate.net This can lead to catalysts with high selectivity and efficiency. For example, organocatalytic systems can mimic the C-C bond-forming reactions used by enzymes, and flavin-iodine coupled systems can perform aerobic oxidative C-C bond formation, inspired by natural flavin catalysis. researchgate.netrsc.org The development of chiral anion phase-transfer catalysis to engage cationic electrophiles is another example of a biomimetic strategy that could be adapted for novel transformations. nih.gov

Future work should explore enzymes like desaturases and hydroxylases for their ability to act on C17 substrates and design synthetic catalysts that replicate this reactivity for scalable chemical production.

Interdisciplinary Approaches in Chemical Ecology, Synthetic Biology, and Materials Science

The full potential of this compound can be realized through collaborative research that spans multiple scientific disciplines.

Chemical Ecology: Long-chain unsaturated alcohols frequently act as semiochemicals, particularly as pheromones in insects. mdpi.com For example, (Z)-heptadec-11-en-1-ol is a known long-chain fatty alcohol with biological activity. nih.gov Future research in chemical ecology should investigate whether this compound functions as a pheromone or kairomone for any insect species. This would involve field collection, chemical analysis of insect volatiles, and behavioral assays, potentially opening applications in pest management. mdpi.com

Synthetic Biology: This field provides the tools to implement the biotechnological production strategies discussed in section 9.2. nih.gov By creating and testing novel genetic circuits and metabolic pathways in chassis organisms like E. coli or yeast, synthetic biologists can rapidly prototype and optimize strains for this compound production. frontiersin.orgnih.gov This interdisciplinary approach combines molecular biology, systems biology, and engineering principles to create robust microbial factories.

Materials Science: The long aliphatic chain and terminal hydroxyl group of this compound make it a potential monomer for novel polymers and surfactants. Collaboration with materials scientists is crucial to explore these applications. Future research could investigate its use in creating biodegradable polyesters or specialty surfactants. This would require characterizing the thermal and mechanical properties of the resulting materials, representing a potential high-value application for a bio-based chemical.

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